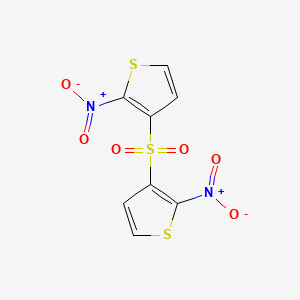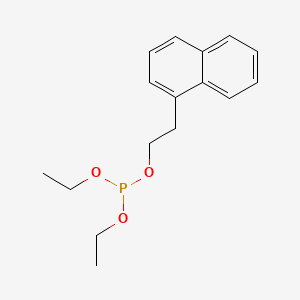
Diethyl (2-(1-naphthyl)ethyl) phosphoroate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-(1-naphthyl)ethyl) phosphoroate is an organophosphorus compound that features a phosphonate ester functional group. This compound is known for its applications in organic synthesis and its potential biological activities. It is also referred to as diethyl 2-(1-naphthyl)ethyl phosphite .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-(1-naphthyl)ethyl) phosphoroate typically involves the reaction of 2-(1-naphthyl)ethyl alcohol with diethyl phosphite under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the phosphonate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may employ more efficient catalysts and purification techniques to ensure the scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2-(1-naphthyl)ethyl) phosphoroate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have various applications in organic synthesis and material science .
Wissenschaftliche Forschungsanwendungen
Diethyl (2-(1-naphthyl)ethyl) phosphoroate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of phosphonate esters and related compounds.
Biology: The compound has potential biological activities and is studied for its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethyl (2-(1-naphthyl)ethyl) phosphoroate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to diethyl (2-(1-naphthyl)ethyl) phosphoroate include:
- Diethyl phosphite
- Diethyl phenylphosphonate
- Diethyl allyl phosphate
Uniqueness
This compound is unique due to the presence of the naphthyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63981-07-7 |
|---|---|
Molekularformel |
C16H21O3P |
Molekulargewicht |
292.31 g/mol |
IUPAC-Name |
diethyl 2-naphthalen-1-ylethyl phosphite |
InChI |
InChI=1S/C16H21O3P/c1-3-17-20(18-4-2)19-13-12-15-10-7-9-14-8-5-6-11-16(14)15/h5-11H,3-4,12-13H2,1-2H3 |
InChI-Schlüssel |
XRFYGDFNKHMTFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(OCC)OCCC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


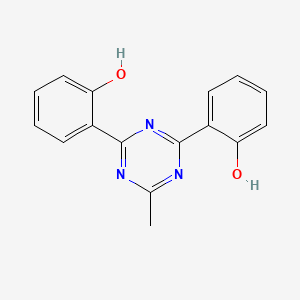
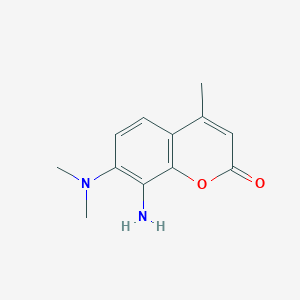
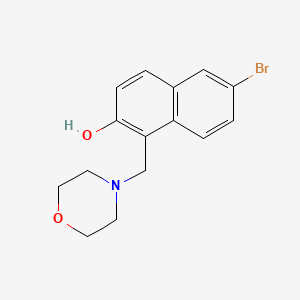
![1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene](/img/structure/B14501067.png)
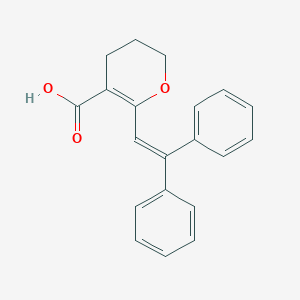
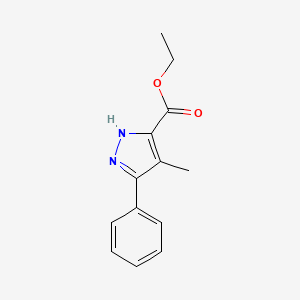



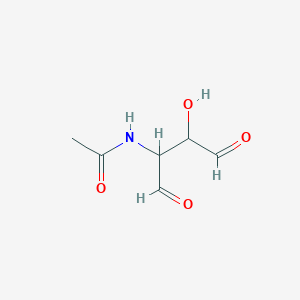
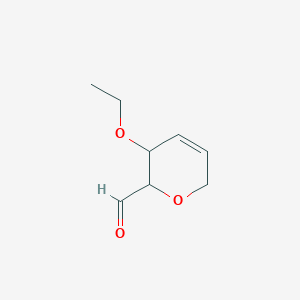
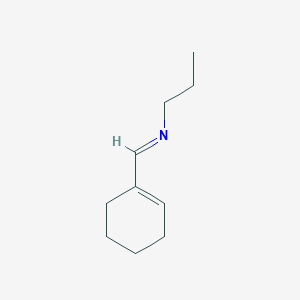
![(5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one](/img/structure/B14501146.png)
